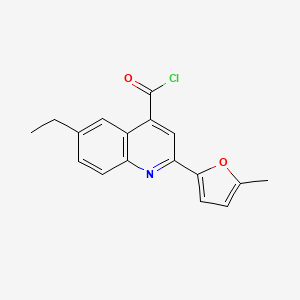

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Description

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS: Not explicitly provided; Ref: 10-F368652) is a quinoline-based acyl chloride derivative featuring a 6-ethyl substituent on the quinoline core and a 5-methyl-2-furyl group at the 2-position. This compound serves as a reactive intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution. Its synthesis likely involves reacting the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a method analogous to procedures described for related compounds .

Properties

IUPAC Name |

6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLXRQSNCRQXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901190283 | |

| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-12-4 | |

| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Quinoline Core

The synthesis of the quinoline core typically involves classical methods such as the Gould-Jacob , Friedländer , Pfitzinger , Skraup , or Doebner-von Miller reactions. For example, the Friedländer reaction involves the condensation of an ortho-substituted aniline with an aldehyde or ketone in the presence of a catalyst to form the quinoline ring.

Conversion to Acyl Chloride

Once the quinoline core with the desired substituents is prepared, the carboxylic acid derivative can be converted to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. This step is crucial for preventing hydrolysis of the acyl chloride product.

Detailed Synthesis Protocol

Step 1: Preparation of Quinoline-4-carboxylic Acid

- Starting Materials : Aniline derivative and a suitable aldehyde or ketone for the Friedländer reaction.

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol with a catalyst.

- Product : Quinoline-4-carboxylic acid derivative.

Step 2: Introduction of 5-Methyl-2-furyl Group

- Starting Materials : Quinoline-4-carboxylic acid derivative, 5-methyl-2-furyl boronic acid.

- Reaction Conditions : Palladium catalyst, base, and a solvent like toluene or dioxane.

- Product : 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid.

Step 3: Conversion to Acyl Chloride

- Starting Material : 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid.

- Reagent : Thionyl chloride (SOCl₂).

- Conditions : Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

- Product : 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.

Analysis and Characterization

Spectroscopic Methods

- ¹H/¹³C NMR : Verify the positions of substituents and the carbonyl chloride group.

- HRMS : Confirm the molecular ion with high mass accuracy.

- X-ray Crystallography : Resolve any ambiguities in regiochemistry if the compound crystallizes.

Data Table: Key Attributes of Quinoline-4-Carbonyl Chloride Derivatives

| Compound | Substituents | Synthesis Method | Key Features |

|---|---|---|---|

| 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 6-Ethyl, 5-methyl-2-furyl | Friedländer/Suzuki-Miyaura/thionyl chloride | High reactivity, potential for amide/ester synthesis |

| 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 8-Methyl, 5-methyl-2-furyl | Friedländer/thionyl chloride | Enhanced lipophilicity, steric hindrance in reactions |

Chemical Reactions Analysis

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The furan ring and quinoline moiety can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is utilized for:

Protein Labeling: The compound can be used to label proteins for detection and analysis in mass spectrometry.

Chemical Probes: It serves as a chemical probe to study protein interactions and functions.

Drug Development: Researchers use this compound to develop and test new drugs by studying its interactions with biological targets.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins. This covalent modification can alter the protein’s function, structure, or localization, thereby providing insights into protein behavior and interactions. The molecular targets and pathways involved depend on the specific protein being studied and the context of the research.

Comparison with Similar Compounds

Substituent Variations in Quinoline Carbonyl Chlorides

The structural uniqueness of 6-ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride lies in its substituents. Key comparisons with analogous compounds include:

Key Observations :

- The 5-methyl-2-furyl group introduces steric and electronic effects distinct from aryl substituents (e.g., phenyl, bromophenyl) in D6–D12 and C1–C7 derivatives .

- Reactivity: Like 2-phenylquinoline-4-carbonyl chloride, the target compound likely reacts with amines or alcohols to form amides/esters. However, its furyl group may alter electronic density, affecting acylation efficiency .

Spectroscopic Data :

- While NMR data for the target compound are unavailable, related derivatives (e.g., D6–D12) show ¹H NMR shifts in the range of δ 7.5–8.5 ppm for aromatic protons and δ 3.5–4.5 ppm for piperazine moieties . The furyl group’s protons typically resonate at δ 6.0–7.0 ppm, distinguishing it from phenyl-based analogs.

Research Implications and Limitations

- Applications : The compound’s utility as an intermediate is inferred from analogs like C1–C7 and D6–D12 derivatives, which are used to synthesize piperazine-linked bioactive molecules .

- Limitations: Discontinuation of commercial supplies and absence of published biological data limit further exploration.

Biological Activity

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a synthetic compound characterized by its quinoline core and functional groups, which enhance its reactivity and potential biological activity. This article provides an in-depth analysis of its biological activities, mechanisms of action, and applications in research, particularly in proteomics and drug development.

The biological activity of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride primarily arises from its ability to interact with various biomolecules. It forms covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and localization. This mechanism is crucial for understanding its role in cellular signaling pathways and potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to quinolines exhibit significant antimicrobial activity. While specific data on the antimicrobial efficacy of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is limited, structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 16.69 | C. albicans |

This table illustrates the minimum inhibitory concentration (MIC) values for various compounds related to quinoline structures, suggesting a potential for similar activity in 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.

Proteomics

In proteomics, this compound serves as a reagent for protein labeling and interaction studies. It is used to investigate protein functions and interactions through mass spectrometry techniques. The ability to modify proteins covalently allows researchers to track changes in protein behavior under various conditions.

Drug Development

The compound is also explored for its potential in drug development. Its interactions with biological targets are studied to identify new therapeutic agents. The unique combination of functional groups may lead to novel pharmacological properties that could be harnessed for treating various diseases.

Case Studies

A notable case study involved using 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride in a series of experiments aimed at elucidating its binding affinity with specific proteins involved in cancer pathways. Preliminary results indicated that the compound could inhibit key signaling proteins, suggesting a pathway for further therapeutic exploration.

Q & A

Q. What are the key synthetic routes for preparing 6-ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?

- Methodological Answer : A common approach involves multi-step synthesis:

Quinoline Core Formation : Use Friedländer or Pfitzinger reactions to construct the quinoline scaffold. Substituents like the ethyl group at position 6 and the furyl moiety at position 2 can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated intermediates .

Carboxylic Acid Activation : Convert the quinoline-4-carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions, followed by purification via solvent evaporation or column chromatography .

- Key References : Pd-catalyzed coupling (), acyl chloride synthesis ().

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the furyl proton signals appear between δ 6.0–7.5 ppm, while quinoline protons range from δ 7.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl chloride group .

Advanced Research Questions

Q. How can regioselectivity challenges during furyl group introduction be addressed?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., attaching the 5-methyl-2-furyl group) depends on:

- Catalyst Choice : Pd(PPh₃)₄ or Pd(OAc)₂ with tailored ligands enhance selectivity for C-2 substitution .

- Reaction Conditions : Temperature (80–90°C) and solvent (DMF/THF) influence coupling efficiency. For example, higher temperatures favor aryl-aryl bond formation over side reactions .

- Precursor Design : Halogenated intermediates (e.g., 2-bromoquinoline) direct the furyl group to the desired position .

Q. What impurities are commonly observed during synthesis, and how are they resolved?

- Methodological Answer :

- By-products : Hydrolysis of the acyl chloride to carboxylic acid (due to moisture) or incomplete coupling reactions.

- Mitigation Strategies :

- Use anhydrous solvents and inert atmospheres (N₂/Ar) during acyl chloride formation .

- Purify intermediates via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) .

- Analytical Monitoring : TLC and HPLC track reaction progress and isolate by-products .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures. Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy monitors degradation under light exposure; amber glassware is recommended .

- Moisture Control : Karl Fischer titration quantifies water content; use molecular sieves in storage .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl chloride group using software like Gaussian. Parameters include Fukui indices and LUMO maps .

- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents (e.g., DCM, THF) .

Biological and Applied Research

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to measure IC₅₀ values .

- Cell-Based Assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Structural Insights : Molecular docking (AutoDock Vina) identifies binding interactions with kinase ATP pockets .

Q. How does the furyl moiety influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : The furyl group enhances π-conjugation, shifting absorption/emission maxima (e.g., λₐᵦₛ ~350 nm, λₑₘ ~450 nm) .

- TD-DFT Studies : Simulate electronic transitions to correlate substituent effects with experimental data .

Data Contradictions and Resolution

Q. How are conflicting spectral data resolved (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Experimental Validation : Repeat NMR under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic Effects : Consider tautomerism or rotameric states via variable-temperature NMR .

- Collaborative Analysis : Cross-reference with crystallographic data (e.g., CCDC entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.